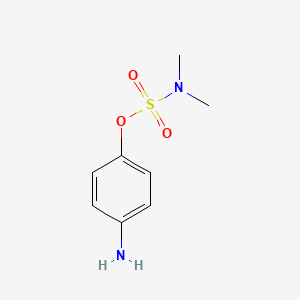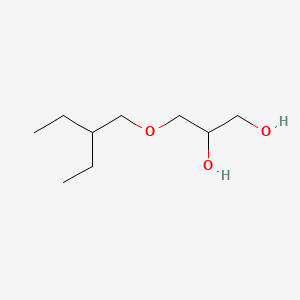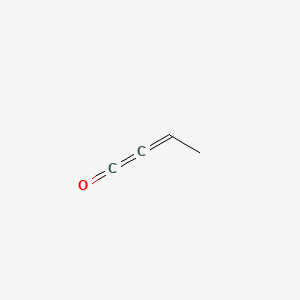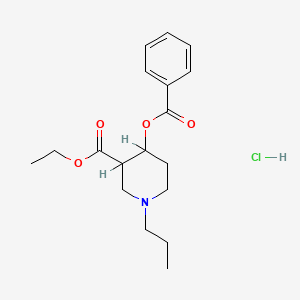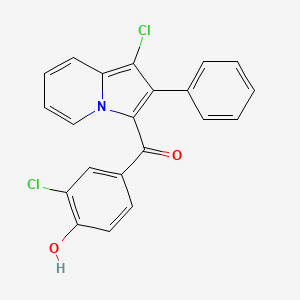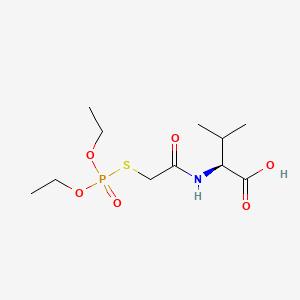
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- is a derivative of the essential amino acid L-Valine. This compound is characterized by the presence of a diethoxyphosphinyl group and a thioacetyl group attached to the L-Valine backbone. L-Valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and muscle metabolism .
Preparation Methods
The synthesis of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves several steps. One common method includes the reaction of L-Valine with diethoxyphosphinyl chloride and thioacetic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Scientific Research Applications
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in protein synthesis and its potential effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating protein synthesis and influencing metabolic pathways related to amino acid metabolism. The diethoxyphosphinyl and thioacetyl groups may also interact with specific enzymes or receptors, leading to changes in cellular function .
Comparison with Similar Compounds
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- can be compared with other similar compounds such as:
N-Acetyl-L-Valine: This compound has an acetyl group instead of the diethoxyphosphinyl and thioacetyl groups, leading to different chemical properties and biological activities.
L-Valine, N-acetyl-: Similar to N-Acetyl-L-Valine, but with different substituents that affect its reactivity and applications.
L-Valine derivatives: Other derivatives of L-Valine, such as those with different protecting groups or functional groups, can be used for various applications in chemistry and biology.
Properties
CAS No. |
74107-58-7 |
|---|---|
Molecular Formula |
C11H22NO6PS |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
(2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22NO6PS/c1-5-17-19(16,18-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI Key |
WKYUDFRULLRVTE-JTQLQIEISA-N |
Isomeric SMILES |
CCOP(=O)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCOP(=O)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


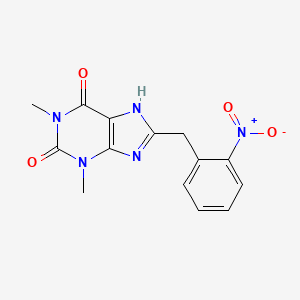
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
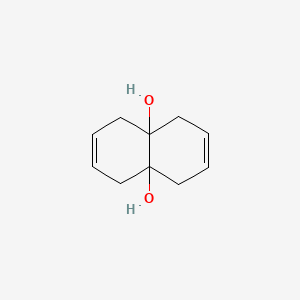
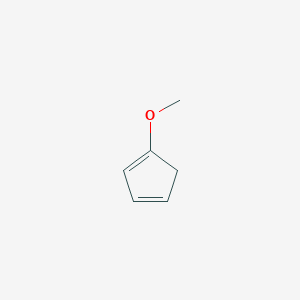
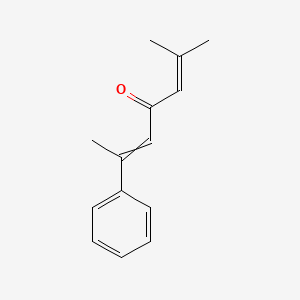
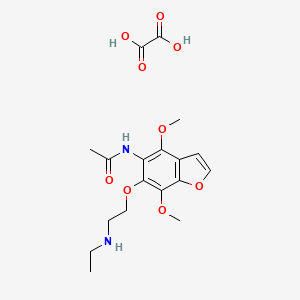
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
